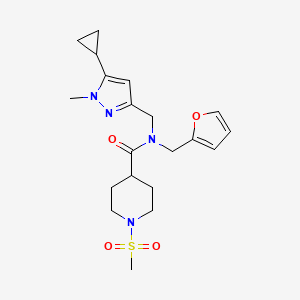
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique molecular structure that suggests significant potential for various biological activities. This article synthesizes the available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural motifs:
- Piperidine Ring : A six-membered nitrogen-containing ring known for its diverse biological activities.
- Pyrazole Moiety : Contributes to the compound's potential as an anti-inflammatory and anticancer agent.
- Furan and Sulfonyl Groups : These functional groups enhance the compound's reactivity and interaction with biological targets.
The molecular formula is C23H27N3O3, with a molecular weight of approximately 393.487 g/mol. The presence of both nitrogen and sulfur in the structure indicates potential for diverse interactions with biological molecules.
Anticancer Activity
Research indicates that compounds containing piperidine and pyrazole moieties often exhibit anticancer properties. For instance, studies on similar piperidine derivatives have shown selective inhibition of cancer-related enzymes, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors like prostate and breast cancer . The specific compound under discussion may exert similar effects due to its structural similarities.
Antiviral Properties
Recent studies have explored the antiviral potential of piperidine derivatives. In particular, some compounds have shown modest inhibitory effects against viral proteases, including those from coronaviruses . While specific data on the discussed compound is limited, its structural characteristics suggest it could similarly interact with viral enzymes, warranting further investigation.
Anti-inflammatory Effects
Pyrazole derivatives are well-documented for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Given that this compound contains a pyrazole moiety, it is reasonable to hypothesize that it may exhibit similar anti-inflammatory effects.
Understanding the mechanisms through which this compound operates is crucial for elucidating its therapeutic potential.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, contributing to its biological effects.
- Hydrogen Bonding : The presence of amide groups enhances the ability to form hydrogen bonds with biological targets, potentially increasing binding affinity and specificity.
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the biological activity of similar compounds:
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-22-19(15-5-6-15)12-17(21-22)13-23(14-18-4-3-11-28-18)20(25)16-7-9-24(10-8-16)29(2,26)27/h3-4,11-12,15-16H,5-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIAJLVUCZYRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3CCN(CC3)S(=O)(=O)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














